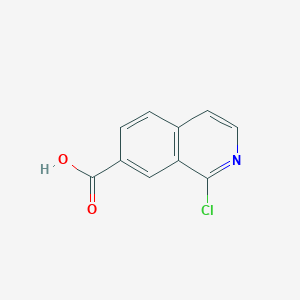

1-Chloroisoquinoline-7-carboxylic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-chloroisoquinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-8-5-7(10(13)14)2-1-6(8)3-4-12-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEAVRLLVLRDFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611281 | |

| Record name | 1-Chloroisoquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730971-21-8 | |

| Record name | 1-Chloroisoquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Chloroisoquinoline-7-carboxylic acid: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

1-Chloroisoquinoline-7-carboxylic acid is a specialized heterocyclic compound that has emerged as a significant building block in the landscape of medicinal chemistry and drug discovery. Its unique structural architecture, featuring a chlorinated isoquinoline core appended with a carboxylic acid moiety, offers a versatile platform for the synthesis of complex molecular entities with diverse pharmacological activities. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and, most importantly, its applications as a pivotal intermediate in the development of novel therapeutic agents. The strategic positioning of the chloro and carboxylic acid groups allows for a wide array of chemical modifications, making it a valuable tool for researchers aiming to explore new chemical spaces and design next-generation pharmaceuticals.

Core Compound Identification

CAS Number: 730971-21-8[1]

Molecular Formula: C₁₀H₆ClNO₂[1]

Chemical Structure:

The molecule consists of an isoquinoline ring system, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring. A chlorine atom is substituted at the 1-position, and a carboxylic acid group is attached to the 7-position of the isoquinoline core.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of a Substituted Isoquinoline-7-carboxylic Ester

This initial step would likely involve a multi-step process starting from a commercially available substituted toluene. A plausible route is the Pomeranz-Fritsch reaction, which is a classic method for isoquinoline synthesis.

-

Condensation: React a suitable benzaldehyde derivative with 2,2-diethoxyethylamine in the presence of an acid catalyst to form the corresponding Schiff base.

-

Cyclization: Treat the Schiff base with a strong acid (e.g., sulfuric acid) to induce cyclization and formation of the isoquinoline ring system. The starting materials would be chosen to yield an isoquinoline with a precursor to the carboxylic acid at the 7-position, such as a methyl or cyano group.

-

Functional Group Conversion: If necessary, convert the substituent at the 7-position to a carboxylic acid ester. For example, a methyl group can be oxidized to a carboxylic acid and then esterified, or a cyano group can be hydrolyzed and esterified.

Step 2: Chlorination of the Isoquinoline Ring

The chlorination at the 1-position of the isoquinoline ring is a critical step.

-

N-Oxidation: Treat the isoquinoline-7-carboxylic acid ester with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid to form the corresponding N-oxide.

-

Chlorination: React the N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). This reaction proceeds via a rearrangement and results in the selective introduction of a chlorine atom at the 1-position.

Step 3: Hydrolysis of the Ester

The final step is the conversion of the ester to the carboxylic acid.

-

Saponification: Subject the this compound ester to basic hydrolysis using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, typically with heating.

-

Acidification: After the hydrolysis is complete, acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to protonate the carboxylate and precipitate the desired this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system.

Physicochemical and Spectroscopic Properties

| Property | Predicted/Typical Value | Rationale/Comments |

| Molecular Weight | 207.61 g/mol | Calculated from the molecular formula C₁₀H₆ClNO₂. [1] |

| Appearance | White to off-white solid | Typical for small aromatic carboxylic acids. |

| Melting Point | Expected to be relatively high | Aromatic carboxylic acids generally have high melting points due to strong intermolecular hydrogen bonding and crystal lattice forces. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | The carboxylic acid group imparts some polarity, but the large aromatic system limits aqueous solubility. |

| pKa | Estimated to be around 3-4 | The electron-withdrawing nature of the chloro substituent and the isoquinoline ring would increase the acidity of the carboxylic acid compared to benzoic acid. |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.5-9.0 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (δ 12-13 ppm), which may be exchangeable with D₂O. The presence of the chloro substituent will influence the chemical shifts of the adjacent protons on the isoquinoline ring. [2]* ¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms of the isoquinoline carboxylic acid framework. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of δ 165-175 ppm. The carbon atom bearing the chlorine (C-1) will also have a characteristic chemical shift. [3][4]* Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a very broad O-H stretching vibration from the carboxylic acid dimer, typically in the range of 3300-2500 cm⁻¹. [5][6]A strong C=O stretching absorption for the carboxylic acid carbonyl will be observed around 1700-1725 cm⁻¹. [6]Characteristic C=C and C=N stretching vibrations from the aromatic isoquinoline ring will appear in the 1600-1450 cm⁻¹ region. [5][6]* Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak will be observed due to the presence of the ³⁷Cl isotope. Fragmentation will likely involve the loss of the carboxylic acid group and other characteristic cleavages of the isoquinoline ring. [7][8][9][10]

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of biologically active molecules. The chloro and carboxylic acid functional groups serve as handles for a variety of chemical transformations, enabling the construction of diverse compound libraries for high-throughput screening and lead optimization.

The Role of the Isoquinoline Scaffold

The isoquinoline nucleus is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. Numerous natural products and synthetic drugs contain the isoquinoline motif, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. [11]

Strategic Functionalization

-

The Carboxylic Acid Group: The carboxylic acid moiety is a key pharmacophoric element in many drugs, often involved in crucial hydrogen bonding interactions with target proteins. [12]It can also be readily converted into other functional groups such as esters, amides, and alcohols, allowing for fine-tuning of a molecule's physicochemical properties (e.g., solubility, lipophilicity, and metabolic stability). The synthesis of various quinoline and isoquinoline carboxylic acid derivatives has been a focus in the development of antibacterial and anticancer agents. [13][14]

-

The Chloro Substituent: The chlorine atom at the 1-position is a reactive site that can be readily displaced by various nucleophiles. This allows for the introduction of a wide range of substituents through nucleophilic aromatic substitution reactions. Furthermore, the chloro group can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds to further elaborate the molecular structure.

Illustrative Application in Kinase Inhibitor Synthesis

While specific examples detailing the use of this compound are often found within proprietary patent literature, its application can be illustrated in the context of kinase inhibitor development. Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme.

Sources

- 1. 1-Chloro-isoquinoline-7-carboxylic acid CAS#: 730971-21-8 [m.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. echemi.com [echemi.com]

- 7. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 8. US20050070023A1 - Method of analysis of carboxylic acid by mass spectrometry - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. US20060094743A1 - Isoquinoline compounds and medicinal use thereof - Google Patents [patents.google.com]

- 12. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US4620007A - 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid - Google Patents [patents.google.com]

- 14. US5633262A - Quinoline carboxylic acid derivatives having 7-(4-amino-methyl-3-oxime) pyrrolidine substituent and processes for preparing thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to 1-Chloroisoquinoline-7-carboxylic acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 1-Chloroisoquinoline-7-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document delves into its structural features, physicochemical parameters, reactivity, and potential applications, offering a technical resource for researchers and developers in the pharmaceutical sciences.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmacologically active molecules.[1] The fusion of a pyridine ring with a benzene ring creates a unique electronic and steric environment, making it a versatile template for designing compounds that interact with various biological targets. The introduction of a chlorine atom at the 1-position and a carboxylic acid at the 7-position, as in this compound, bestows distinct reactivity and properties that are highly valuable for the synthesis of complex molecular architectures and novel drug candidates.

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to elucidating the properties and reactivity of this compound.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Key Identifiers:

| Identifier | Value | Source |

| CAS Number | 730971-21-8 | [2] |

| Molecular Formula | C₁₀H₆ClNO₂ | [2] |

| Molecular Weight | 207.61 g/mol | [2] |

Physicochemical Properties

The physical and chemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for pharmaceutical development. While experimental data for this compound is not extensively published, the following table summarizes available predicted data and provides context based on related compounds.

| Property | Predicted Value | Notes and Context |

| Melting Point | Not available | The related compound, 1-chloroisoquinoline, has a melting point of 31-36 °C. The presence of the carboxylic acid group in the target molecule would significantly increase the melting point due to hydrogen bonding and increased molecular weight. |

| Boiling Point | 401.5 ± 30.0 °C | This is a predicted value and should be treated with caution. High boiling points are expected for compounds with this molecular weight and polarity. |

| pKa | 3.63 ± 0.30 | This predicted value is in the expected range for a carboxylic acid attached to an aromatic ring system. The electron-withdrawing nature of the isoquinoline ring and the chloro substituent would be expected to increase the acidity compared to benzoic acid (pKa ~4.2). |

| Solubility | Insoluble in water | As a non-polar heterocyclic compound with a carboxylic acid group, it is expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF. |

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of chemical compounds. While specific spectra for this compound are not publicly available, the expected spectral features are outlined below based on the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the isoquinoline ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the ten carbons of the isoquinoline carboxylic acid core. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm. The carbon atom attached to the chlorine will also have a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid, which is typically involved in hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption band between 1680-1710 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

-

C-Cl Stretch: A stretching vibration in the fingerprint region, typically between 600-800 cm⁻¹, indicating the presence of the carbon-chlorine bond.

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region are expected for the aromatic isoquinoline ring.

Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (207.61 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom, with a prominent M+2 peak approximately one-third the intensity of the M⁺ peak.

Chemical Reactivity and Synthetic Utility

This compound possesses two key reactive sites: the chloro substituent at the 1-position and the carboxylic acid group at the 7-position. This dual functionality makes it a valuable building block in organic synthesis.

Reactivity of the 1-Chloro Substituent

The chlorine atom at the 1-position of the isoquinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the Meisenheimer-like intermediate formed during the reaction. This reactivity allows for the facile introduction of a wide range of nucleophiles, including:

-

Amines: To form 1-aminoisoquinoline derivatives.

-

Alkoxides and Phenoxides: To generate 1-alkoxy or 1-aryloxyisoquinolines.

-

Thiols: To produce 1-thioether derivatives.

This versatility is a cornerstone of its utility in building diverse molecular libraries for drug screening.

Reactivity of the 7-Carboxylic Acid Group

The carboxylic acid functionality at the 7-position can undergo a variety of classical transformations, such as:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

-

Amide Bond Formation: Coupling with amines using standard peptide coupling reagents (e.g., DCC, EDC, HATU) to generate amides.

-

Reduction: Conversion to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.

-

Conversion to Acid Chlorides: Reaction with thionyl chloride or oxalyl chloride to produce the highly reactive acid chloride, which can then be used to form esters, amides, and other derivatives.

The interplay of these two reactive centers allows for a stepwise and controlled elaboration of the this compound scaffold to create complex molecules with desired pharmacological properties.

Potential Applications in Drug Discovery and Development

The isoquinoline framework is a key component of numerous approved drugs and clinical candidates. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel therapeutic agents.

-

Kinase Inhibitors: The isoquinoline scaffold is a common feature in many kinase inhibitors used in oncology. The ability to introduce diverse substituents at the 1-position via nucleophilic substitution allows for the exploration of interactions with the ATP-binding pocket of various kinases.

-

Antimicrobial Agents: Quinolone and isoquinoline derivatives have a long history as antibacterial agents. This compound can serve as a precursor for the synthesis of novel compounds with potential activity against a range of bacterial and fungal pathogens.

-

Other Therapeutic Areas: The versatility of the isoquinoline scaffold has led to its investigation in a wide range of therapeutic areas, including neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions.

Safety and Handling

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3][4]

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust or vapors.[3][4]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Researchers should always consult the most up-to-date SDS from the supplier before handling this compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of a reactive chloro group at the 1-position and a modifiable carboxylic acid at the 7-position provides a powerful platform for the creation of diverse and complex molecules. While a comprehensive experimental characterization of its physicochemical properties is still needed in the public domain, its potential for the development of novel therapeutics is evident. This guide serves as a foundational resource for researchers looking to leverage the unique properties of this compound in their drug discovery and development endeavors.

References

-

MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

-

LookChem. 1-Chloroisoquinoline. [Link]

Sources

Synthesis pathways for 1-Chloroisoquinoline-7-carboxylic acid

An In-Depth Technical Guide to the Synthesis of 1-Chloroisoquinoline-7-carboxylic acid

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive chlorine atom at the C1 position and a carboxylic acid group on the carbocyclic ring, makes it a valuable scaffold and versatile intermediate for the synthesis of complex molecular architectures and potential therapeutic agents. This guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway to this target molecule. We will delve into a multi-step strategy commencing with the construction of the core isoquinoline ring system, followed by the critical chlorination step. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic principles and strategic considerations behind the chosen synthetic route.

Strategic Overview: A Retrosynthetic Approach

To logically devise a synthetic plan, we begin with a retrosynthetic analysis of the target molecule, this compound. The analysis deconstructs the molecule into simpler, more readily available precursors.

The primary disconnection points are the C-Cl bond at the 1-position and the bonds forming the heterocyclic ring. The most reliable and common method for introducing a chlorine atom at the C1 position of an isoquinoline is through the chlorination of the corresponding isoquinolin-1(2H)-one (also known as isocarbostyril or 1-hydroxyisoquinoline). This key intermediate is 1-hydroxyisoquinoline-7-carboxylic acid [1].

Further deconstruction of the isoquinolin-1-one core leads us to a classical ring-forming strategy. The Pomeranz-Fritsch reaction is an exemplary choice for constructing the isoquinoline skeleton from an aromatic aldehyde and an aminoacetal.[2][3][4] This approach allows for the strategic placement of the carboxylic acid group on the starting benzaldehyde, carrying it through the synthesis. This leads to 4-formylbenzoic acid as a logical and commercially available starting material.

Caption: Retrosynthetic analysis of this compound.

Pathway Stage 1: Construction of the Isoquinoline Core via Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a cornerstone of isoquinoline synthesis, proceeding through an acid-catalyzed cyclization of a benzalaminoacetal.[5][6] Its primary advantage in this context is the ability to use a substituted benzaldehyde, thereby embedding the required carboxylic acid functionality into the final ring system from the outset.

Rationale and Mechanism

The reaction begins with the condensation of an aromatic aldehyde (4-formylbenzoic acid) and 2,2-diethoxyethylamine to form a Schiff base, the benzalaminoacetal. In the presence of a strong acid, typically concentrated sulfuric acid, the acetal is hydrolyzed, and the resulting intermediate undergoes an intramolecular electrophilic aromatic substitution to close the ring. Subsequent dehydration and aromatization yield the isoquinoline nucleus.

Caption: Mechanistic workflow of the Pomeranz-Fritsch reaction.

Detailed Experimental Protocol: Synthesis of 1-Hydroxyisoquinoline-7-carboxylic acid

-

Materials and Reagents:

-

4-Formylbenzoic acid

-

2,2-Diethoxyethylamine

-

Toluene

-

p-Toluenesulfonic acid (catalytic amount)

-

Concentrated Sulfuric Acid (98%)

-

Crushed Ice

-

Concentrated Ammonium Hydroxide solution

-

Dichloromethane (DCM)

-

-

Procedure:

-

Formation of the Benzalaminoacetal: In a round-bottom flask fitted with a Dean-Stark apparatus, combine 4-formylbenzoic acid (1.0 mol), 2,2-diethoxyethylamine (1.1 mol), and a catalytic amount of p-toluenesulfonic acid in toluene (500 mL). Reflux the mixture until the stoichiometric amount of water is collected, signifying the completion of the condensation reaction.

-

Solvent Removal: After cooling the reaction mixture to room temperature, remove the toluene under reduced pressure using a rotary evaporator to yield the crude benzalaminoacetal as a viscous oil.

-

Cyclization: In a separate, large three-necked flask equipped with a mechanical stirrer and a dropping funnel, place ice-cold concentrated sulfuric acid (500 mL). Cool the flask in an ice-salt bath.

-

Add the crude benzalaminoacetal dropwise to the vigorously stirred sulfuric acid, ensuring the internal temperature is maintained below 10°C.

-

Once the addition is complete, allow the mixture to stir at room temperature for 12-16 hours to ensure complete cyclization.

-

Work-up and Isolation: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with constant stirring.

-

Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 4-5. The desired product, 1-hydroxyisoquinoline-7-carboxylic acid, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield 1-hydroxyisoquinoline-7-carboxylic acid[1]. Further purification can be achieved by recrystallization if necessary.

-

Pathway Stage 2: Chlorination to this compound

The final step in the sequence is the conversion of the 1-hydroxy group (or its keto tautomer) into a chloro group. This transformation is a critical step that activates the C1 position for further nucleophilic substitution reactions, a common strategy in drug development.[7][8]

Rationale and Reagent Choice

Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of chlorodehydroxylation reaction on nitrogen heterocycles.[9] The reaction proceeds by converting the hydroxyl group of the isoquinolin-1-one tautomer into a better leaving group, which is then displaced by a chloride ion. The use of a solvent such as N,N-dimethylformamide (DMF) can sometimes catalyze the reaction through the in-situ formation of a Vilsmeier-type reagent.

Detailed Experimental Protocol

-

Materials and Reagents:

-

1-Hydroxyisoquinoline-7-carboxylic acid

-

Phosphorus oxychloride (POCl₃)

-

Toluene or Acetonitrile (as solvent)

-

Crushed Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

-

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and a nitrogen inlet, suspend 1-hydroxyisoquinoline-7-carboxylic acid (1.0 mol) in toluene (400 mL).

-

Reagent Addition: Slowly add phosphorus oxychloride (3.0 mol) to the suspension with stirring. The reaction is exothermic and may require initial cooling.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: After cooling the mixture to room temperature, carefully and slowly pour it onto a large volume of crushed ice with vigorous stirring. This step must be performed in a well-ventilated fume hood as it generates HCl gas.

-

Work-up and Neutralization: Allow the ice to melt, then neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 300 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

-

Caption: Simplified mechanism for the chlorination of the isoquinolin-1-one.

Data and Workflow Summary

The following table summarizes the key transformations and conditions for the synthesis of this compound.

| Step | Reaction Type | Key Reagents | Solvent | Typical Conditions | Product |

| 1 | Pomeranz-Fritsch Reaction | 4-Formylbenzoic acid, 2,2-Diethoxyethylamine, H₂SO₄ | Toluene, H₂SO₄ | Reflux, then 0-10°C | 1-Hydroxyisoquinoline-7-carboxylic acid |

| 2 | Chlorodehydroxylation | POCl₃ | Toluene | Reflux (110°C) | This compound |

Conclusion

The synthesis of this compound can be reliably achieved through a robust two-stage process. The strategic implementation of the Pomeranz-Fritsch reaction allows for the direct incorporation of the carboxylic acid moiety from a commercially available starting material. The subsequent chlorination with phosphorus oxychloride efficiently installs the reactive handle at the C1 position, yielding the desired target molecule. The protocols and mechanistic insights provided in this guide are designed to empower researchers to successfully synthesize this valuable building block for applications in pharmaceutical and materials science research.

References

-

Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206. URL: [Link]

-

Hill, M. D., & Movassaghi, M. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 10(16), 3485–3488. URL: [Link]

-

Wikipedia contributors. (2023). Pomeranz–Fritsch reaction. Wikipedia, The Free Encyclopedia. URL: [Link]

-

Química Orgánica. Pomerantz-Fritsch synthesis of isoquinolines. quimicaorganica.org. URL: [Link]

-

TradeIndia. 7-Carboxy-1-hydroxyisoquinoline. TradeIndia. URL: [Link]

-

Bhaumik, A., et al. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Chemical Society, 139(40), 14144–14153. URL: [Link]

Sources

- 1. 7-Carboxy-1-hydroxyisoquinoline, Research Grade Chemical, Affordable Price [forecastchemicals.com]

- 2. organicreactions.org [organicreactions.org]

- 3. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 4. Chemicals [chemicals.thermofisher.cn]

- 5. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Page loading... [guidechem.com]

- 8. 1-Chloroisoquinoline 95 19493-44-8 [sigmaaldrich.com]

- 9. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

Starting materials for synthesizing 1-Chloroisoquinoline-7-carboxylic acid

An In-depth Technical Guide to the Synthesis of 1-Chloroisoquinoline-7-carboxylic acid: Starting Materials and Strategic Pathways

Introduction

This compound is a highly functionalized heterocyclic compound. The isoquinoline scaffold is a core structural motif in numerous natural products, particularly alkaloids, and synthetic compounds with significant biological activities.[1] The presence of a reactive chlorine atom at the C1 position and a carboxylic acid at the C7 position makes this molecule a versatile building block for medicinal chemistry and drug discovery. The C1-chloro group is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, while the carboxylic acid provides a handle for amide bond formation, esterification, or other derivatizations.

This technical guide provides a comprehensive analysis of the viable synthetic strategies for preparing this compound. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to dissect the underlying chemical logic, offering field-proven insights into the selection of starting materials and reaction pathways. We will explore two primary retrosynthetic approaches: (A) construction of a substituted isoquinoline core followed by late-stage chlorination, and (B) synthesis of a pre-chlorinated isoquinoline followed by functional group interconversion to install the carboxylic acid.

PART 1: Strategic Disconnection and Retrosynthetic Analysis

The optimal synthetic route is dictated by the availability and cost of starting materials, reaction robustness, and overall yield. A retrosynthetic analysis of the target molecule reveals two logical points for disconnection, leading to distinct strategic pathways.

-

Pathway A: Late-Stage Chlorination. This approach focuses on first building the isoquinoline-7-carboxylic acid or isoquinoline-7-carboxylate ester core. The final step involves the challenging but well-documented conversion of the C1-position to a chloride. This is typically achieved by transforming the C1-carbonyl of an isoquinolinone intermediate into the desired chloride.

-

Pathway B: Functional Group Interconversion. This strategy prioritizes the early installation of the C1-chloro group. The synthesis begins with precursors that lead to a 1-chloroisoquinoline bearing a different functional group at the C7 position, such as a methyl or bromo group. This precursor is then converted to the target carboxylic acid in the final steps.

The choice between these pathways involves a trade-off. Pathway A deals with potentially sensitive functional groups during the core synthesis but simplifies the final step. Pathway B may involve more robust reactions for the core synthesis but requires a reliable final-step functional group transformation that must be compatible with the existing chloro-isoquinoline system.

Caption: Retrosynthetic analysis of this compound.

PART 2: Synthetic Pathways and Methodologies

Pathway A: Isoquinoline Core Construction Followed by Functionalization

This convergent strategy focuses on assembling the key isoquinoline-7-carboxylic acid scaffold first, which is then chlorinated. The Pomeranz-Fritsch reaction is a classic and effective method for isoquinoline synthesis, starting from a benzaldehyde and an aminoacetaldehyde acetal.[2]

Step 1: Synthesis of Isoquinolin-1(2H)-one-7-carboxylic acid

The synthesis commences with commercially available 4-formylbenzoic acid. The reaction with 2,2-diethoxyethylamine forms a Schiff base, which upon treatment with strong acid (typically concentrated sulfuric acid), undergoes cyclization to form the isoquinoline ring.[3] During the acidic workup and subsequent steps, the initially formed isoquinoline can be converted to the more stable isoquinolin-1(2H)-one tautomer.

Causality Behind Experimental Choices:

-

Starting Material: 4-Formylbenzoic acid is chosen because the formyl group is essential for the Pomeranz-Fritsch reaction, and the carboxylic acid at the 4-position will ultimately become the desired C7-substituent on the isoquinoline ring.

-

Reaction Conditions: Concentrated sulfuric acid serves as both the catalyst and the dehydrating agent for the electrophilic aromatic substitution (cyclization) step. The reaction is typically performed at low temperatures to control the exothermic nature of mixing the precursor with the acid.

Step 2: Chlorination of Isoquinolin-1(2H)-one-7-carboxylic acid

The conversion of the isoquinolinone (a cyclic amide) to the 1-chloro derivative is a standard transformation. The most common and effective reagent for this is phosphorus oxychloride (POCl₃).[4] The reaction proceeds by activation of the carbonyl oxygen by POCl₃, followed by nucleophilic attack of chloride.

Causality Behind Experimental Choices:

-

Chlorinating Agent: POCl₃ is highly effective for this type of dehydration/chlorination reaction. It acts as both a Lewis acid to activate the carbonyl and as the source of the chloride nucleophile.[5] Excess POCl₃ can often serve as the solvent.

-

Work-up: The reaction is quenched by carefully pouring the mixture onto ice. This hydrolyzes the excess POCl₃ and any phosphorus-containing byproducts. The product is then typically extracted after neutralization.

Caption: Workflow for Pathway A: Late-Stage Chlorination.

Pathway B: Functional Group Interconversion on a Pre-formed Scaffold

This approach involves creating a 1-chloroisoquinoline with a precursor functional group at the C7 position, which is then converted to the carboxylic acid. This can be advantageous if the carboxylic acid is sensitive to the conditions of the ring-forming or chlorination reactions.

Variant 1: From 7-Methylisoquinoline

Step 1: Synthesis of 1-Chloro-7-methylisoquinoline This synthesis would begin with 4-methylbenzaldehyde, following a similar Pomeranz-Fritsch cyclization and subsequent chlorination sequence as described in Pathway A. The methyl group is generally robust and compatible with these conditions.

Step 2: Oxidation of the 7-Methyl Group The methyl group on the aromatic ring can be oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid are typically required. This method is well-established for converting methyl-substituted quinolines and isoquinolines to their corresponding carboxylic acids.[6]

Causality Behind Experimental Choices:

-

Oxidizing Agent: KMnO₄ is a powerful and cost-effective oxidant. The reaction conditions (e.g., temperature, pH) must be carefully controlled to prevent over-oxidation or degradation of the heterocyclic ring.

-

Challenges: The reaction can sometimes suffer from low yields, and the product isolation from the manganese dioxide byproduct can be cumbersome. The solubility of the starting material may also be an issue, sometimes requiring co-solvents.

Variant 2: From 7-Bromoisoquinoline

Step 1: Synthesis of 7-Bromo-1-chloroisoquinoline Starting with 4-bromobenzaldehyde, the isoquinoline core is constructed and chlorinated as previously described. The bromo-substituent is stable to these reaction conditions. A patent describing the synthesis of 7-bromo-1-chloroisoquinoline from 7-bromo-1-hydroxyisoquinoline using POCl₃ confirms the viability of this key step.[4]

Step 2: Conversion of the Bromo Group to Carboxylic Acid The C-Br bond provides a versatile handle for introducing the carboxylic acid.

-

Organometallic Route: This involves a lithium-halogen exchange by treating the bromo-compound with an organolithium reagent (e.g., n-BuLi) at low temperature, followed by quenching the resulting aryllithium species with carbon dioxide (dry ice).

-

Palladium-Catalyzed Carbonylation: A more modern approach involves a palladium-catalyzed reaction with carbon monoxide (CO) gas in the presence of a suitable nucleophile (like water or an alcohol) and a base.

Causality Behind Experimental Choices:

-

Organometallic Route: This is a classic method but requires strictly anhydrous conditions and very low temperatures to avoid side reactions. Its success depends on the stability of the aryllithium intermediate.

-

Carbonylation: This method can be more functional-group tolerant and avoid the use of cryogenic temperatures. However, it requires specialized equipment to handle CO gas and a palladium catalyst, which can be costly.

Caption: Workflow for Pathway B: Functional Group Interconversion.

PART 3: Data Presentation and Protocols

Summary of Key Starting Materials

| Starting Material | Pathway | Key Transformations | Advantages | Disadvantages |

| 4-Formylbenzoic acid | A | Pomeranz-Fritsch, Chlorination | Convergent route; fewer steps to final product. | Carboxylic acid may complicate some reaction conditions or require protection. |

| 4-Methylbenzaldehyde | B | Pomeranz-Fritsch, Chlorination, Oxidation | Methyl group is robust; starting material is inexpensive. | Final oxidation step can be harsh and low-yielding. |

| 4-Bromobenzaldehyde | B | Pomeranz-Fritsch, Chlorination, Carboxylation | Bromo group allows for versatile C-C bond formation. | Organometallic route requires strict anhydrous/low temp conditions; Pd-catalysis can be expensive. |

Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-1-chloroisoquinoline (Intermediate for Pathway B)

This protocol is adapted from analogous syntheses of substituted isoquinolines.[3][4]

-

Step 1: Synthesis of 7-Bromo-1-hydroxyisoquinoline.

-

In a round-bottom flask, dissolve 4-bromobenzaldehyde (1.0 eq) and 2,2-diethoxyethylamine (1.1 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture using a Dean-Stark apparatus until the theoretical amount of water is collected.

-

Cool the reaction and concentrate under reduced pressure to obtain the crude Schiff base.

-

Carefully add the crude product dropwise to ice-cold concentrated sulfuric acid with vigorous stirring, maintaining the temperature below 10 °C.

-

Allow the mixture to stir at room temperature for 12-18 hours.

-

Carefully pour the reaction mixture onto crushed ice, and neutralize with a concentrated NaOH solution to pH 7-8.

-

The resulting precipitate (7-bromo-1-hydroxyisoquinoline) is collected by filtration, washed with cold water, and dried.

-

-

Step 2: Chlorination.

-

To a flask containing phosphorus oxychloride (POCl₃, 10 eq), add the crude 7-bromo-1-hydroxyisoquinoline (1.0 eq) portion-wise.[4]

-

Heat the mixture to reflux (approx. 100-110 °C) for 2-3 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the excess POCl₃ under reduced pressure.

-

Carefully pour the residue onto crushed ice with stirring.

-

Basify the mixture with aqueous ammonia or NaOH solution to pH 8-9.

-

Extract the product with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield crude 7-bromo-1-chloroisoquinoline. Purify by column chromatography on silica gel.

-

Protocol 2: Synthesis of this compound via Oxidation (Pathway B)

This protocol is based on the well-established oxidation of alkyl arenes.[6]

-

To a solution of 1-chloro-7-methylisoquinoline (1.0 eq) in a mixture of pyridine and water, add potassium permanganate (KMnO₄, 3-4 eq) portion-wise.

-

Heat the reaction mixture to reflux (90-100 °C) for 8-12 hours. Monitor the reaction by TLC. The purple color of the permanganate will disappear as it is consumed.

-

Cool the mixture to room temperature and filter through a pad of Celite to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake thoroughly with hot water.

-

Combine the filtrate and washes, and acidify with concentrated HCl to pH 2-3.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

References

-

Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). MDPI. Available at: [Link]

-

Isoquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

-

Isoquinoline synthesis. Química Organica.org. Available at: [Link]

-

Isoquinoline. University of Regensburg. Available at: [Link]

-

3 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI. Available at: [Link]

-

Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). National Institutes of Health (NIH). Available at: [Link]

-

SYNTHESIS OF ISOQUINOLINE DERIVATIVES. The Journal of Organic Chemistry. Available at: [Link]

-

The preparation method of 7-chloro-8-quinoline carboxylic acid. (Patent). Patsnap. Available at: [Link]

-

Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2010). Revista de Chimie. Available at: [Link]

Sources

- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoquinoline synthesis [quimicaorganica.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 6. The preparation method of 7-chloro-8-quinoline carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

A Technical Guide to the Spectroscopic Characterization of 1-Chloroisoquinoline-7-carboxylic acid

Introduction

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, the following atom numbering scheme will be used for 1-Chloroisoquinoline-7-carboxylic acid.

Caption: Figure 1. Structure of this compound with IUPAC numbering.

Note: As I cannot generate images, a placeholder is used in the DOT script. A proper chemical structure drawing would be inserted here showing the isoquinoline ring system with a chlorine at position 1 and a carboxylic acid at position 7. The numbering would follow standard IUPAC conventions for isoquinoline.

Mass Spectrometry Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Expected High-Resolution Mass Spectrometry (HRMS) Data

The molecular formula for this compound is C₁₀H₆ClNO₂. The expected exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).

| Property | Value |

| Molecular Formula | C₁₀H₆ClNO₂ |

| Monoisotopic Mass | 207.0087 g/mol |

| Isotopic Peak (M+2) | ~32.5% of M+ |

The presence of a chlorine atom will result in a characteristic isotopic pattern in the mass spectrum. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum should exhibit a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of roughly 3:1, which is a definitive indicator of a single chlorine atom in the molecule.

Proposed Fragmentation Pathway

Electron Ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. The fragmentation of carboxylic acids often involves the loss of the carboxyl group or parts of it. For quinoline-4-carboxylic acids, a common fragmentation pathway is the elimination of a COOH radical (45 Da).[2] A similar pathway can be expected for this compound.

Caption: Figure 2. Proposed key fragmentation steps for this compound in EI-MS.

Key expected fragments include:

-

[M - COOH]⁺ (m/z 162/164): Loss of the carboxylic acid group as a radical.

-

[M - CO₂]⁺ (m/z 163/165): Loss of carbon dioxide.

-

[M - Cl]⁺ (m/z 172): Loss of the chlorine atom.

Experimental Protocol: High-Resolution Mass Spectrometry

A robust protocol for acquiring HRMS data would involve the following steps:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 100 µg/mL.

-

The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

-

Instrumentation:

-

A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument is required.

-

Electrospray ionization (ESI) in positive or negative ion mode is a suitable ionization technique.

-

-

Data Acquisition:

-

Acquire the spectrum in full scan mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

Ensure the instrument is properly calibrated to achieve high mass accuracy (typically < 5 ppm).

-

Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data, which can confirm the proposed fragmentation pathways.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals for the five aromatic protons and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the chlorine atom, and the carboxylic acid group. Based on data for 1-chloroisoquinoline[3] and general principles of NMR for substituted aromatics, the following predictions can be made (in DMSO-d₆):

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| H-3 | ~8.4 | d | J ≈ 5.5 | Doublet due to coupling with H-4. Deshielded by the adjacent nitrogen. |

| H-4 | ~7.8 | d | J ≈ 5.5 | Doublet due to coupling with H-3. |

| H-5 | ~8.3 | d | J ≈ 8.5 | Ortho to the electron-withdrawing carboxylic acid group. |

| H-6 | ~7.9 | dd | J ≈ 8.5, 1.5 | Coupled to H-5 and H-8. |

| H-8 | ~8.8 | d | J ≈ 1.5 | Deshielded by the peri-effect of the carboxylic acid group and the nitrogen atom. |

| -COOH | >12 | br s | - | The acidic proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift and is exchangeable with D₂O.[4] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show ten signals for the ten carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached and nearby atoms.

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C-1 | ~152 | Attached to both chlorine and nitrogen, leading to significant deshielding. |

| C-3 | ~122 | |

| C-4 | ~140 | |

| C-4a | ~136 | Quaternary carbon. |

| C-5 | ~128 | |

| C-6 | ~129 | |

| C-7 | ~132 | Attached to the carboxylic acid group. |

| C-8 | ~130 | |

| C-8a | ~128 | Quaternary carbon. |

| -COOH | ~167 | Typical chemical shift for a carboxylic acid carbon.[4] |

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids to observe the acidic proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

-

Instrumentation:

-

An NMR spectrometer with a proton frequency of at least 400 MHz is recommended to achieve good signal dispersion.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

2D NMR: To unambiguously assign the proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached carbons and carbons that are 2-3 bonds away, respectively.

-

Caption: Figure 3. A generalized workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected mass spectrometry and NMR data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a detailed predictive analysis has been presented. The outlined experimental protocols offer a robust framework for researchers to acquire high-quality data for this compound. The combination of HRMS to confirm the elemental composition and NMR spectroscopy (including 2D techniques) to elucidate the detailed atomic connectivity will provide an unambiguous characterization of this compound, which is essential for its application in drug discovery and materials science.

References

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

PubChem. Isoquinoline, 1-chloro-. [Link]

-

PubChem. Isoquinoline-1-carboxylic acid. [Link]

-

RSC Medicinal Chemistry. New quinolones with promising anticancer activity. [Link]

-

Chem-Impex. 1-Chloroisoquinoline. [Link]

-

MDPI. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. [Link]

-

Cherry. Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. [Link]

-

ResearchGate. Mass spectrum of isoquinoline. [Link]

-

SpectraBase. Isoquinoline-1-carboxylic acid - Optional[1H NMR] - Chemical Shifts. [Link]

-

Geochimica et Cosmochimica Acta. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]

-

Chemsrc. 1-Chloroisoquinoline. [Link]

-

Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]

-

MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

-

University of Lethbridge. Radicals and Mass Spectrometry (MS) Spring 2021. [Link]

Sources

Solubility and stability of 1-Chloroisoquinoline-7-carboxylic acid

An In-depth Technical Guide to the Solubility and Stability of 1-Chloroisoquinoline-7-carboxylic Acid

This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The focus is on delivering field-proven insights and robust methodologies for determining its solubility and stability profiles.

Introduction and Molecular Overview

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring an isoquinoline core, a carboxylic acid group, and a chlorine substituent, suggests a unique combination of properties that influence its behavior in both aqueous and organic environments. Understanding its solubility and stability is paramount for its application in drug discovery, formulation development, and synthetic chemistry.

Molecular Structure:

-

Isoquinoline Core: A bicyclic aromatic system that provides a rigid scaffold. The nitrogen atom can act as a hydrogen bond acceptor and can be protonated in acidic conditions.

-

Carboxylic Acid Group (-COOH): This functional group is ionizable, with its pKa influencing solubility in aqueous solutions of varying pH. It can act as both a hydrogen bond donor and acceptor.

-

Chlorine Atom (-Cl): An electron-withdrawing group that can influence the electron density of the aromatic system and the pKa of the carboxylic acid and the isoquinoline nitrogen. It also contributes to the lipophilicity of the molecule.

While specific experimental data for this compound is not extensively available in public literature, this guide will leverage data from structurally similar compounds and established principles to provide a robust framework for its characterization.

Physicochemical Properties (Predicted)

A summary of predicted physicochemical properties is presented below. These values are computationally derived for similar compounds and serve as a baseline for experimental design.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C10H6ClNO2 | [1] |

| Molecular Weight | 207.61 g/mol | [1] |

| XLogP3 | ~2.6 - 2.7 | [2][3] |

| Hydrogen Bond Donors | 1 (from carboxylic acid) | [2][3] |

| Hydrogen Bond Acceptors | 3 (2 from carboxylic acid, 1 from nitrogen) | [2][3] |

| pKa | ~2.03 (for the isoquinoline nitrogen), ~4-5 (for the carboxylic acid) | [4] |

Note: These properties are estimations based on related structures and should be experimentally verified.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The presence of both a lipophilic chloroisoquinoline core and a hydrophilic, ionizable carboxylic acid group suggests that the solubility of this compound will be highly dependent on the solvent's polarity and the pH of aqueous media.

Aqueous Solubility

The aqueous solubility is expected to be low in neutral water due to the relatively high predicted XLogP3 value. However, the carboxylic acid and the basic nitrogen of the isoquinoline ring mean that solubility will be significantly influenced by pH.

-

Acidic pH (pH < 2): At a pH below the pKa of the isoquinoline nitrogen, the molecule will be protonated, forming a more soluble cationic species.

-

Neutral pH (pH ~ 7): The molecule will exist predominantly in its neutral or zwitterionic form, likely exhibiting its lowest aqueous solubility.

-

Basic pH (pH > 5): At a pH above the pKa of the carboxylic acid, the molecule will be deprotonated, forming a more soluble anionic carboxylate.

Organic Solvent Solubility

Based on the principle of "like dissolves like," this compound is expected to have limited solubility in non-polar solvents like hexanes and higher solubility in polar aprotic and protic organic solvents.[5]

Predicted Solubility Trend in Organic Solvents:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Capable of hydrogen bonding with the carboxylic acid and interacting with the polar isoquinoline ring. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Can act as both hydrogen bond donors and acceptors, solvating the carboxylic acid group effectively.[6] |

| Ethers | THF, 1,4-Dioxane | Moderate | Moderate polarity and ability to act as hydrogen bond acceptors.[6] |

| Esters | Ethyl Acetate | Low to Moderate | Lower polarity compared to alcohols and aprotic polar solvents.[6] |

| Non-Polar | Toluene, Hexane | Very Low | The overall polarity of the molecule is too high for significant solubility in non-polar solvents.[7] |

Experimental Protocol for Solubility Determination

A robust determination of solubility should be performed using a standardized shake-flask method.

Workflow for Solubility Determination

Caption: Shake-flask method workflow for solubility assessment.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to vials containing a known volume of the selected solvents (e.g., water, pH buffers, organic solvents).

-

Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Sampling and Dilution: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, and quantify the concentration against a standard curve.

Stability Profile and Forced Degradation Studies

Understanding the intrinsic stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.[8][9] Forced degradation studies are employed to accelerate the degradation process and identify potential degradants under various stress conditions.[10][11]

Predicted Degradation Pathways

Based on the functional groups present, the following degradation pathways are plausible:

-

Hydrolysis: The chlorine at the 1-position of the isoquinoline ring may be susceptible to nucleophilic substitution by water or hydroxide ions, especially under harsh basic conditions, to form the corresponding 1-hydroxyisoquinoline derivative.[12][13] The carboxylic acid group itself is generally stable to hydrolysis.

-

Oxidation: The isoquinoline ring system could be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening products.[12][14]

-

Photolysis: Aromatic systems can undergo photolytic reactions upon exposure to UV light, which may lead to the formation of photo-adducts or ring cleavage.[12]

-

Decarboxylation: While generally requiring high temperatures, thermal stress could potentially lead to decarboxylation of the carboxylic acid group.

Potential Degradation Pathways

Caption: Hypothesized forced degradation pathways.

Experimental Protocol for Forced Degradation

A comprehensive forced degradation study should be designed to achieve 5-20% degradation to allow for the detection and characterization of degradants.[15]

Workflow for Forced Degradation Study

Caption: General workflow for a forced degradation study.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at a controlled temperature (e.g., 60°C) and collect samples at various time points. Neutralize samples before analysis.[16]

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Keep at room temperature or slightly elevated temperature and collect samples at various time points. Neutralize samples before analysis.[16]

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, and collect samples at various time points.[16]

-

Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 80°C) in a thermostatically controlled oven.[12]

-

Photolytic Degradation: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines. A control sample should be kept in the dark.[12]

-

-

Sample Analysis: Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector for peak purity analysis and a mass spectrometer (MS) for the identification of degradation products.[16][17]

-

Data Evaluation: Calculate the percentage of degradation. Identify and characterize major degradation products. Ensure mass balance is within an acceptable range to account for all degradants.[16]

Recommended Analytical Methodology

A stability-indicating analytical method is essential to separate the parent compound from any potential degradation products. A reverse-phase HPLC method is generally suitable for this type of molecule.

Starting HPLC Method Parameters:

| Parameter | Recommended Condition | Rationale |

| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and resolution for aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure consistent protonation of the carboxylic acid and isoquinoline nitrogen, leading to sharp peaks. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |

| Gradient | 10% to 90% B over 10 minutes | A gradient elution is necessary to elute both the polar parent compound and potentially more non-polar degradants. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Volume | 2 µL | |

| Detection | UV at 254 nm and 280 nm; PDA for peak purity; MS for identification | Provides sensitivity and specificity for the aromatic system and allows for identification of unknown peaks. |

Conclusion and Forward-Looking Recommendations

This guide outlines a comprehensive strategy for characterizing the solubility and stability of this compound. While specific experimental data is sparse, the provided methodologies, based on established scientific principles and data from analogous compounds, offer a robust starting point for any research or development program.

Key Recommendations for Researchers:

-

Experimental Verification: All predicted properties, especially solubility and pKa, should be experimentally determined early in the development process.

-

Method Validation: The proposed analytical method must be fully validated according to ICH Q2(R1) guidelines to ensure it is stability-indicating.

-

Degradant Identification: Any significant degradation products observed during forced degradation studies should be isolated and structurally characterized to assess potential toxicity and impact on product quality.

-

Formulation Strategy: The determined solubility and stability profiles will be critical in guiding the formulation strategy, such as the selection of appropriate excipients, pH modifiers, and packaging to ensure a stable and efficacious final product.

By following the structured approach detailed in this guide, researchers can efficiently and accurately elucidate the critical physicochemical properties of this compound, thereby accelerating its development timeline.

References

-

BenchChem Technical Support Team. (2025). Degradation Studies of 6-Chloroisoquinoline-1-carbaldehyde. Benchchem.

-

BenchChem Technical Support Team. (2025). Stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions. Benchchem.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84690072, 1-Chloro-7-fluoro-isoquinoline-4-carboxylic acid. PubChem.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84700350, 1-Chloro-7-methoxy-isoquinoline-4-carboxylic acid. PubChem.

-

AK Scientific, Inc. (n.d.). Safety Data Sheet: 7-Chloroisoquinoline-1-carboxylic acid. AK Scientific, Inc.

-

LookChem. (n.d.). 1-Chloroisoquinoline Safety Data Sheet. LookChem.

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Chloroisoquinoline. Thermo Fisher Scientific.

-

Greenbook. (2018). Safety Data Sheet: Complex of Calcium and carboxylic acids. Greenbook.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140539, Isoquinoline, 1-chloro-. PubChem.

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Chloroisoquinoline. Acros Organics.

-

Iram, F., et al. (2016). Forced Degradation Studies. MedCrave online.

-

ChemicalBook. (n.d.). 1-Chloroisoquinoline. ChemicalBook.

-

Wang, L., et al. (2025). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. ResearchGate.

-

LGC. (n.d.). A practical guide to forced degradation and stability studies for drug substances. LGC Limited.

-

Iram, F., et al. (2016). Forced Degradation Studies. ResearchGate.

-

Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.

-

Hawe, A. (2013). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.

-

BLD Pharm. (n.d.). This compound hydrochloride. BLD Pharm.

-

BenchChem Technical Support Team. (2025). Physical and chemical properties of 6-Chloroisoquinoline-1-carbaldehyde. Benchchem.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97301664, 1-Chloro-7-methoxyisoquinoline-6-carbonitrile. PubChem.

-

German Environment Agency. (n.d.). Method development for analysis of pharmaceuticals in environmental samples. Umweltbundesamt.

-

Pharmacy 180. (n.d.). Drug degradation pathways. Pharmacy 180.

-

Li, H., et al. (2005). Pathway proposed for the degradation of quinoline. ResearchGate.

-

ChemicalBook. (n.d.). 1-Chloro-isoquinoline-7-carboxylic acid. ChemicalBook.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 165441673, 1-Bromo-8-chloroisoquinoline-3-carboxylic acid. PubChem.

-

Sigma-Aldrich. (n.d.). 1-Chloroisoquinoline 95%. Sigma-Aldrich.

-

Wiegel, J., et al. (1998). Bacterial degradation of chlorophenols: pathways, biochemica, and genetic aspects. PubMed.

-

Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.

-

University of Sydney. (2023). Solubility of Organic Compounds. University of Sydney.

-

National Technical Information Service. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents. NTIS.

-

TCI Chemicals. (n.d.). 1-Chloroisoquinoline. TCI AMERICA.

-

Bradley, J-C., et al. (2010). Organic Solvent Solubility Data Book. CORE.

-

Biosynth. (n.d.). 1-Chloroisoquinoline-4-carboxylic acid methyl ester. Biosynth.

-

Sigma-Aldrich. (n.d.). Solvent Miscibility Table. Sigma-Aldrich.

Sources

- 1. aksci.com [aksci.com]

- 2. 1-Chloro-7-fluoro-isoquinoline-4-carboxylic acid | C10H5ClFNO2 | CID 84690072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Chloro-7-methoxy-isoquinoline-4-carboxylic acid | C11H8ClNO3 | CID 84700350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Chloroisoquinoline CAS#: 19493-44-8 [m.chemicalbook.com]

- 5. Solvent Miscibility Table [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Solubility of Organic and Inorganic Chemicals in Selected Solvents. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. onyxipca.com [onyxipca.com]

- 10. researchgate.net [researchgate.net]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pharmacy180.com [pharmacy180.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. biopharminternational.com [biopharminternational.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Biological Activity of 1-Chloroisoquinoline-7-carboxylic acid

Foreword: The Rationale for Investigating 1-Chloroisoquinoline-7-carboxylic acid

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities.[1][2][3] From the potent analgesic properties of morphine to the antimicrobial efficacy of berberine, the isoquinoline nucleus is a privileged structure in drug discovery.[3][4] This guide focuses on a specific, under-explored derivative: This compound . While direct biological data for this compound is scarce, its structural motifs—a halogenated position 1 and a carboxylic acid at position 7—suggest a high potential for novel biological activity. This document serves as a technical roadmap for researchers, scientists, and drug development professionals to unlock the therapeutic promise of this intriguing molecule. We will proceed from a logical hypothesis based on structure-activity relationships of related compounds to a detailed, actionable experimental plan for its comprehensive biological evaluation.

The Investigational Hypothesis: Potential Biological Activities and Molecular Targets

Based on the known bioactivities of analogous structures, we can formulate a primary hypothesis for the potential therapeutic applications of this compound.

Predicted Biological Activities:

-

Anticancer Activity: The isoquinoline core is prevalent in many anticancer agents.[1][3] The presence of a chlorine atom at the 1-position can enhance lipophilicity, potentially improving cell membrane permeability and interaction with intracellular targets.

-

Anti-inflammatory Activity: A related compound, 1-Chloroisoquinoline-4-carboxylic acid methyl ester, has been identified as a prostanoid receptor antagonist, suggesting a potential role in modulating inflammatory pathways.[5] The carboxylic acid moiety on our target compound could also interact with key inflammatory mediators.

-

Antiviral Activity: The structurally similar 5-Chloroisoquinoline-1-carboxylic acid has demonstrated inhibitory activity against the ns5a replication complex, indicating a potential for antiviral applications, particularly against RNA viruses.[6]

-

Enzyme Inhibition: The planar aromatic system of the isoquinoline ring, combined with the reactive potential of the chloro and carboxyl groups, makes it a candidate for inhibiting various enzymes, such as kinases, proteases, or topoisomerases, which are common targets for isoquinoline-based drugs.[3]

Postulated Molecular Targets:

The following molecular targets are proposed for initial investigation based on the activities of related isoquinoline derivatives:

| Potential Target Class | Specific Examples | Rationale |

| Kinases | Receptor Tyrosine Kinases (e.g., EGFR, VEGFR), Serine/Threonine Kinases (e.g., Akt, mTOR) | Many isoquinoline alkaloids are known kinase inhibitors. |

| Topoisomerases | Topoisomerase I and II | The planar isoquinoline ring can intercalate into DNA, a mechanism of action for some anticancer drugs. |

| Inflammatory Enzymes | Cyclooxygenases (COX-1, COX-2), Lipoxygenases (LOX) | The carboxylic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). |

| Viral Proteins | NS5A replication complex (HCV), Reverse Transcriptase (HIV) | Based on the activity of 5-Chloroisoquinoline-1-carboxylic acid.[6] |

| G-quadruplexes | Telomeric G-quadruplexes, G-quadruplexes in oncogene promoters | Isoquinoline alkaloids like berberine are known to stabilize G-quadruplex structures, leading to anticancer effects.[7] |

Experimental Validation Workflow

A phased approach is recommended to systematically evaluate the biological potential of this compound. The following workflow provides a comprehensive plan from initial screening to preliminary mechanism of action studies.

Caption: A phased experimental workflow for the biological evaluation of this compound.

Detailed Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of 4-aminobenzaldehyde diethyl acetal

-

To a solution of 4-aminobenzaldehyde in ethanol, add triethyl orthoformate and a catalytic amount of a strong acid (e.g., HCl).

-

Reflux the mixture for 4-6 hours.

-